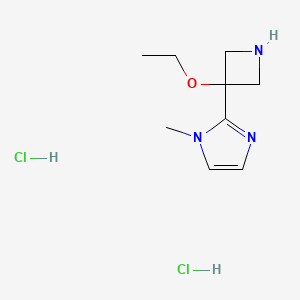
(2E)-N-(4-bromoanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including an aniline, a naphthalene, a thiazole, and a cyanide group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its structure .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For instance, the aniline group might undergo reactions like nitration, acylation, or sulfonation . The naphthalene and thiazole groups could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. For example, similar compounds, such as 4-bromoaniline, have a boiling point of 223°C, a melting point of 66°C, and a relative density of 1.5 at 100°C .科学的研究の応用
Heterocyclic Compound Synthesis
Research on the synthesis and reactivity of benzothiazole and naphtho-fused thiazole derivatives highlights the importance of these compounds in developing novel organic materials. These studies demonstrate methods to synthesize complex heterocyclic structures, which are crucial in material science and organic chemistry for creating new molecules with specific properties. For example, the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole and naphtho-fused 2-(furan-2-yl)-1,3-thiazole showcases techniques for constructing heterocycles that could be applied in designing molecules similar to the target compound (Aleksandrov et al., 2017); (Aleksandrov et al., 2018).
Antihypertensive and Anti-inflammatory Agents
The development of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents, and the synthesis of aminothiazoles and thiazolylacetonitrile derivatives as potential anti-inflammatory agents, exemplifies the medicinal chemistry applications of thiazole derivatives. These studies illustrate how modifications to the thiazole core can impact biological activity, relevant for designing new therapeutics (Abdel-Wahab et al., 2008); (Thabet et al., 2011).
Antimicrobial and Antiproliferative Activities
Compounds featuring the naphthalene and thiazole motifs have been investigated for their antimicrobial and anti-proliferative activities. This area of research is crucial in the development of new drugs and therapeutic agents. For example, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have shown promising antimicrobial and antiproliferative activities, which could guide the development of compounds with specific biological targets (Mansour et al., 2020).
Organic Synthesis and Material Applications
The synthesis of thiazole and pyrimidine derivatives incorporating a naphthalene moiety represents another application in organic chemistry, focusing on the creation of novel organic compounds for materials science applications. Such research can lead to new materials with unique optical, electronic, or mechanical properties (Gomha & Badrey, 2013).
作用機序
The mechanism of action of a compound refers to how it interacts with other molecules or systems. This is often discussed in the context of biological activity, such as how a drug interacts with a biological target. Without specific studies or data, it’s difficult to predict the mechanism of action for this compound .
Safety and Hazards
特性
IUPAC Name |
(2E)-N-(4-bromoanilino)-4-naphthalen-2-yl-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN4S/c22-17-7-9-18(10-8-17)25-26-19(12-23)21-24-20(13-27-21)16-6-5-14-3-1-2-4-15(14)11-16/h1-11,13,25H/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPYWJWCOKJINJ-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=NNC4=CC=C(C=C4)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=N/NC4=CC=C(C=C4)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)

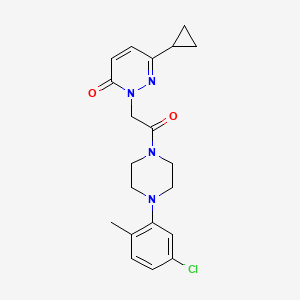
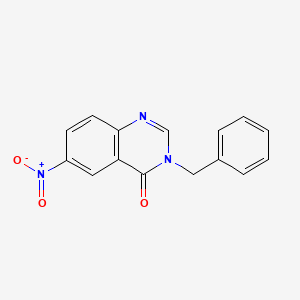
![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}aniline](/img/structure/B2590747.png)
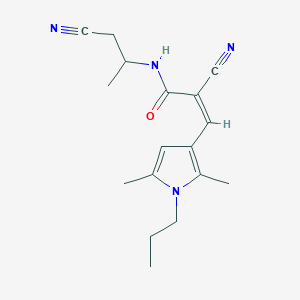
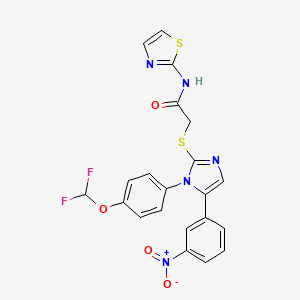
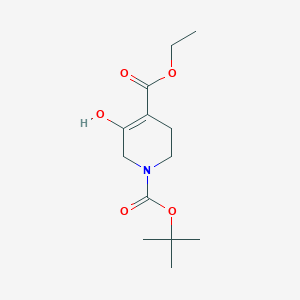
![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)
![[3-(2-Phenylacetyl)oxynaphthalen-2-yl] 2-phenylacetate](/img/structure/B2590755.png)
![(S)-tert-Butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2590758.png)


